molecular formula C10H11NO2 B152607 5-(4-Hydroxyphenyl)pyrrolidin-2-one CAS No. 207989-87-5

5-(4-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B152607
CAS No.: 207989-87-5
M. Wt: 177.2 g/mol
InChI Key: BVEBXSJCBLQXPZ-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11NO2. It is characterized by a pyrrolidin-2-one ring substituted with a 4-hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)pyrrolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 5-(4-hydroxyphenyl)pyrrolidin-2-ol .

Scientific Research Applications

5-(4-Hydroxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxyphenyl)pyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the pyrrolidin-2-one ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .

Biological Activity

5-(4-Hydroxyphenyl)pyrrolidin-2-one is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Overview of the Compound

This compound, with the molecular formula C10_{10}H11_{11}NO2_2, features a pyrrolidin-2-one ring substituted with a 4-hydroxyphenyl group. This structural configuration is significant for its biological activity, particularly in targeting various biochemical pathways.

Target of Action

Pyrrolidin-2-one derivatives, including this compound, have been shown to exhibit nanomolar activity against specific kinases, suggesting potential roles in signaling pathways relevant to cancer and inflammation .

Biochemical Pathways Affected

Research indicates that this compound influences several biochemical pathways:

  • Antimicrobial Activity : It has demonstrated effectiveness against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has shown promising results in reducing cell viability in various cancer cell lines, such as A549 lung adenocarcinoma cells .
  • Neuroprotective Effects : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have reported effective inhibition against various Gram-positive bacteria and fungi. For instance, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus, showing MIC values as low as 16 µg/mL .

Anticancer Activity

The anticancer potential has been evaluated using the MTT assay on A549 cells. The results indicated that compounds derived from this compound can significantly reduce cell viability:

  • Cytotoxicity : At a concentration of 100 µM, certain derivatives reduced A549 viability by up to 67% (p = 0.003) .
  • Comparative Efficacy : The compound's activity was compared with standard chemotherapeutics like cisplatin, demonstrating comparable or enhanced efficacy in certain derivatives .

Other Biological Activities

The compound also shows promise in other areas:

  • Anti-inflammatory Effects : It may inhibit key enzymes involved in inflammatory processes, contributing to its therapeutic potential in inflammatory diseases .
  • Antidepressant Effects : Preliminary studies indicate that it may influence serotonin pathways, suggesting potential use in mood disorders.

Case Studies and Research Findings

Several studies highlight the diverse applications and effectiveness of this compound:

  • Antimicrobial Screening : In a study involving various pathogens, derivatives showed significant activity against resistant strains of bacteria. The most potent derivative had an MIC of 16 µg/mL against C. auris and other resistant strains .
  • Cytotoxicity Assessment : A549 cells treated with the compound exhibited reduced viability compared to controls. This suggests that structural modifications can enhance anticancer properties significantly .
  • Neuroprotective Studies : Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease management.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Pyrrolidin-2-one ring + 4-hydroxyphenyl groupAntimicrobial, anticancer, anti-inflammatory
Pyrrolidine-2-one Lacks hydroxyl substitutionLimited biological activity
N-Methylpyrrolidin-2-one Methyl substitution instead of hydroxylReduced reactivity and biological versatility

Properties

IUPAC Name

5-(4-hydroxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-3-1-7(2-4-8)9-5-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBXSJCBLQXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207989-87-5
Record name 5-(4-hydroxyphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12.9 g of γ-ethoxy-γ-butyrolactam, 10 ml of concentrated sulphuric acid and 90 ml of glacial acetic acid were charged initially at 0° C. and admixed a little at a time with a total of 18.8 g of phenol. After thawing, the mixture was stirred at room temperature for 2 days. For work-Up, the mixture was poured onto ice and extracted three times with ethyl acetate, and the combined extracts were washed once with water and once with saturated aqueous sodium chloride solution, dried and evaporated. After some time, γ-2-hydroxyphenyl-γ-butyrolactam (XI-2b) of melting point 220° C. (6.4 g, 36% of theory) crystallized from the aqueous phase. The residue obtained on evaporation was stirred with 1:1 mixture of cyclohexane/ethyl acetate and afforded on filtration with suction 4.65 g of γ-4-hydroxyphenyl-γ-butyrolactam (XI-2a) of melting point 183° C. The filtrate was evaporated. Recrystallization from dichloromethane/hexane gave a further 3.35 g (total 45% of theory) of γ-4-hydroxyphenyl-γ-butyrolactam.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 0° C., 12.9 g of γ-ethoxy-γ-butyrolactam, 10 ml of conc. sulphuric acid and 90 ml of glacial acetic acid were initially charged and admixed, a little at a time, with a total of 18.8 g of phenol. After thawing, the mixture was stirred at room temperature for 2 days. For work-up, the mixture was poured onto ice and extracted three times with ethyl acetate, and the combined extracts were washed once each with water and saturated sodium chloride solution, dried and concentrated. After some time, γ-2-hydroxyphenyl-y-butyrolactam (XI-2b) of melting point 220° C. (6.4 g, 36% of theory) crystallized from the aqueous phase. The residue obtained after concentration was stirred with a 1:1 mixture of cyclohexane/ethyl acetate and gave, after filtration with suction, 4.65 g of γ-4-hydroxyphenyl-γ-butyrolactam (XI-2a) of melting point 183° C. The filtrate was concentrated. A further 3.35 g (total: 45% of theory) of γ-4-hydroxyphenyl-γ-butyrolactam were obtained by recrystallization from dichloromethane/hexane.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.